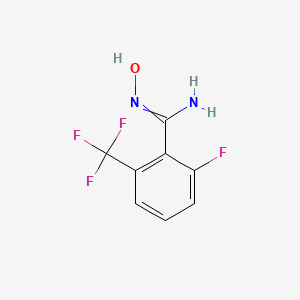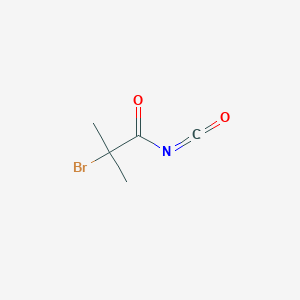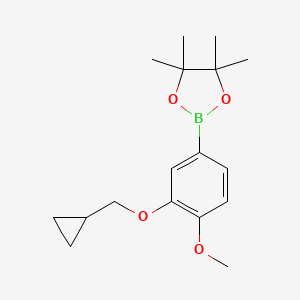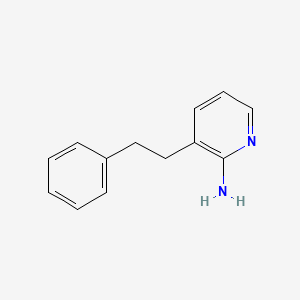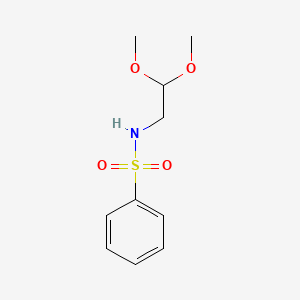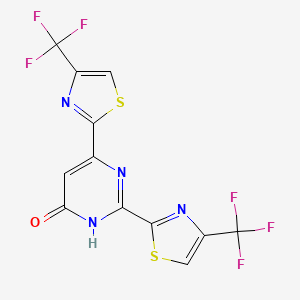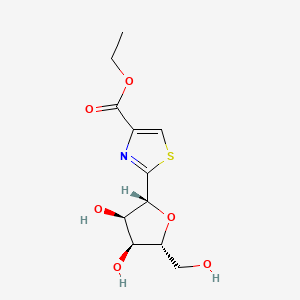
2-beta-D-Ribofuranosyl-4-thiazolecarboxylic Acid Ethyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Beta-D-Ribofuranosyl-4-thiazolecarboxylic Acid Ethyl Ester is a synthetic nucleoside analog. It is structurally related to naturally occurring thiazole nucleosides and has been explored for its potential therapeutic applications, particularly in cancer research .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Beta-D-Ribofuranosyl-4-thiazolecarboxylic Acid Ethyl Ester typically involves the reaction of 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose with trimethylsilyl cyanide to form 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide. This intermediate is then further reacted with thiazole derivatives under specific conditions to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows the same principles as laboratory methods, with optimization for scale, yield, and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can also occur, affecting the ribofuranosyl moiety.
Substitution: Nucleophilic substitution reactions are common, especially involving the ethyl ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are often employed under mild conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
科学研究应用
2-Beta-D-Ribofuranosyl-4-thiazolecarboxylic Acid Ethyl Ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its role in nucleic acid metabolism and the modulation of nucleoside pathways.
Medicine: Explored for its potential as an anticancer agent due to its ability to interfere with nucleic acid synthesis.
作用机制
The compound exerts its effects by mimicking naturally occurring nucleosides, thereby interfering with nucleic acid synthesis. It targets specific enzymes involved in nucleoside metabolism, leading to the disruption of DNA and RNA synthesis pathways. This mechanism is particularly effective in rapidly dividing cells, such as cancer cells .
相似化合物的比较
Tiazofurin: Another thiazole nucleoside analog with similar anticancer properties.
Ribavirin: A nucleoside analog used as an antiviral agent.
Zidovudine: An antiretroviral medication used to treat HIV.
Uniqueness: 2-Beta-D-Ribofuranosyl-4-thiazolecarboxylic Acid Ethyl Ester is unique due to its specific structure, which allows it to target nucleoside pathways with high specificity. Its ethyl ester group also enhances its stability and bioavailability compared to other nucleoside analogs.
属性
分子式 |
C11H15NO6S |
|---|---|
分子量 |
289.31 g/mol |
IUPAC 名称 |
ethyl 2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C11H15NO6S/c1-2-17-11(16)5-4-19-10(12-5)9-8(15)7(14)6(3-13)18-9/h4,6-9,13-15H,2-3H2,1H3/t6-,7-,8-,9-/m1/s1 |
InChI 键 |
KQTOKYAUJBRPST-FNCVBFRFSA-N |
手性 SMILES |
CCOC(=O)C1=CSC(=N1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
规范 SMILES |
CCOC(=O)C1=CSC(=N1)C2C(C(C(O2)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


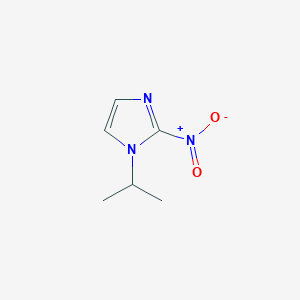

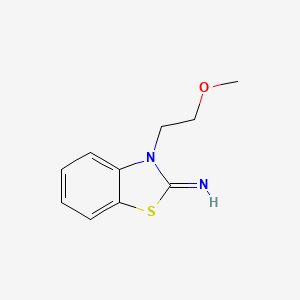

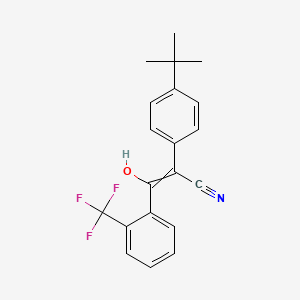

![Carbamicacid,N-[(1S)-1-[(dimethylamino)carbonyl]-5-[[(1,1-dimethylethoxy)carbonyl]amino]pentyl]-,phenylmethylester](/img/structure/B8331301.png)
